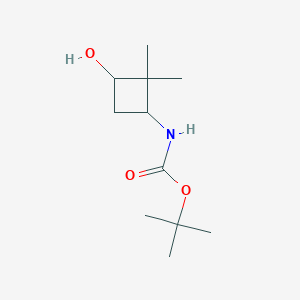

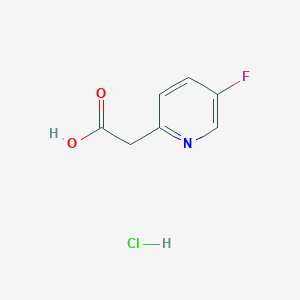

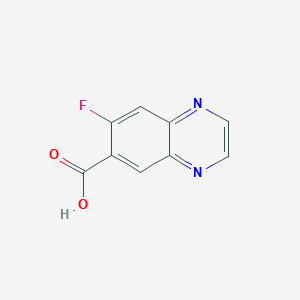

![molecular formula C9H9BrO2 B1382268 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one CAS No. 1418144-62-3](/img/structure/B1382268.png)

1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one” is a reagent used in the design of haptens for the screening of highly sensitive and specific monoclonial antibody to salbatamol .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H9BrO3. It has an average mass of 245.070 Da and a monoisotopic mass of 243.973495 Da .Physical And Chemical Properties Analysis

The compound “this compound” has a melting point of 128-131°C, a predicted boiling point of 349.4±11.0 °C, and a predicted density of 1.674±0.06 g/cm3. It is slightly soluble in DMSO and methanol. The compound is a solid with a pale orange color .Scientific Research Applications

Synthesis and Characterization

- The compound has been used in the synthesis of various organic compounds, demonstrating its utility as a building block in organic chemistry. For instance, it was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, leading to the creation of several compounds with antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Application in Ligand and Polymer Synthesis

- The compound has shown effectiveness as a tridentate O-donor ligand, facilitating copper-catalyzed cross-coupling reactions. This demonstrates its potential in the synthesis of complex organic molecules (Chen & Chen, 2006).

- It has also been incorporated into the synthesis of liquid crystalline polyethers, indicating its role in creating materials with specific physical properties like phase transition temperatures (Percec & Zuber, 1992).

Crystal Structure Analysis

- The compound has been a subject of crystallography studies, providing insights into molecular interactions and structural behavior, which is crucial for understanding its properties and potential applications (González-Montiel et al., 2015).

Applications in Organic Synthesis

- Its derivatives have been explored in the preparation of enantiomerically pure diols, highlighting its versatility in stereospecific synthesis processes (Gennaro et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in the design of haptens for the screening of highly sensitive and specific monoclonal antibodies .

Mode of Action

It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways . The bromine atom on the benzene ring can be replaced by a nucleophile, leading to various downstream effects.

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability.

Result of Action

Its use in the design of haptens suggests that it may play a role in immune response modulation .

Action Environment

The action, efficacy, and stability of 1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one can be influenced by various environmental factors. For instance, its stability in solution is noted to be low , suggesting that it may degrade or react quickly in certain environments.

properties

IUPAC Name |

1-[3-bromo-4-(hydroxymethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADHCGDXVNYHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

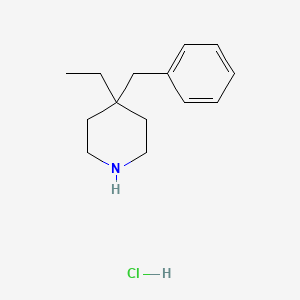

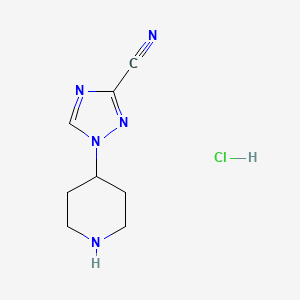

![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)

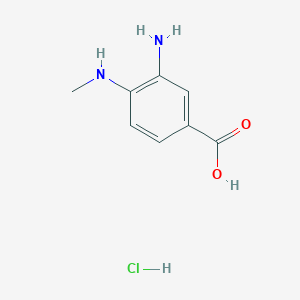

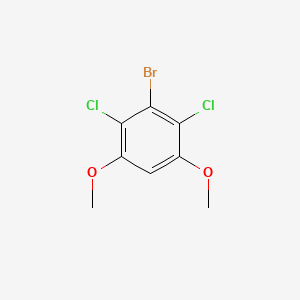

![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid hydrochloride](/img/structure/B1382199.png)

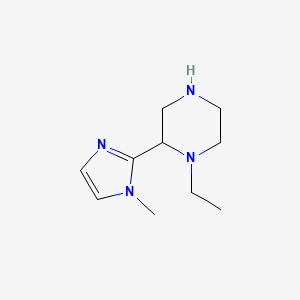

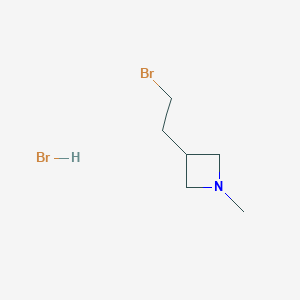

![1-{3-Imino-8-oxa-4-thia-1,2-diazaspiro[4.5]decan-1-yl}ethan-1-one](/img/structure/B1382202.png)

![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B1382208.png)